Amine‑Proton Deuterium Exchange Rates in Phenethylamine: ¹³C₂ Stability vs. Deuterated Standard Lability
The amine protons of phenethylamine undergo rapid hydrogen‑deuterium exchange (HDX) in aqueous solution. Jansson et al. determined the forward rate constant for formation of –NH₂D⁺ from –NH₃⁺ as k₁ = 3660 ± 290 s⁻¹ and for –NHD₂⁺ from –NH₂D⁺ as k₂ = 3330 ± 270 s⁻¹, values approximately 3‑fold faster than typical peptide side‑chain HDX rates [1]. This means a deuterated phenethylamine internal standard (e.g., phenethylamine‑d₄) can lose up to 50% of its label within milliseconds in protic solvents, biasing quantitation. The title compound incorporates ¹³C at the ethylamine side‑chain carbons, which are not exchangeable under any analytical workup condition, ensuring the +2 Da mass shift remains constant throughout sample preparation, storage, and LC‑MS analysis [2].
| Evidence Dimension | Isotopic label stability (HDX rate constant, s⁻¹) |
|---|---|
| Target Compound Data | 0 s⁻¹ (¹³C label; no exchangeable proton involved in label position) |
| Comparator Or Baseline | Phenethylamine‑d₄: –NH₂D⁺ formation k₁ = 3660 ± 290 s⁻¹; –NHD₂⁺ formation k₂ = 3330 ± 270 s⁻¹ |
| Quantified Difference | Infinite improvement (stable label vs. millisecond-scale exchange lifetime) |
| Conditions | Aqueous droplets; nanoESI‑MS; 50/50 H₂O/D₂O; 22–198 μs dwell times; J. Am. Chem. Soc. 2017, 139, 6851–6854 |
Why This Matters
Label stability dictates quantitative accuracy in isotope-dilution LC‑MS/MS; ¹³C₂ labeling eliminates the dominant exchange artifact that compromises deuterated phenethylamine standards in any aqueous sample preparation workflow.
- [1] Jansson ET, et al. Rapid Hydrogen-Deuterium Exchange in Liquid Droplets. J Am Chem Soc. 2017;139(20):6851-6854. doi:10.1021/jacs.7b03541. View Source
- [2] Johansen JE, Liu H, Karlsen M. Deuterium free, stable isotope labeled 2-phenylethylamine hallucinogens and/or stimulants, methods of their preparation and their use. US Patent US9435816B2 / EP2551675A1, 2016. View Source
